H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

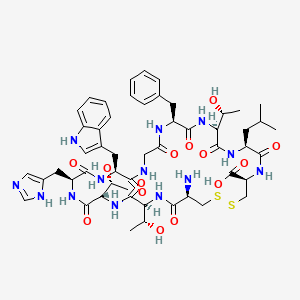

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH is a cyclic peptide inhibitor known for its ability to inhibit matrix metalloproteinases, specifically MMP-2 and MMP-9 . This compound has a molecular formula of C52H71N13O14S2 and a molecular weight of 1166.33 g/mol . It is often referred to by its sequence, CTTHWGFTLC, and is characterized by a disulfide bridge between the cysteine residues at positions 1 and 10 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH is typically achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The disulfide bridge is formed by oxidizing the thiol groups of the cysteine residues.

Industrial Production Methods

Industrial production of this peptide follows similar principles but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production is carried out under good manufacturing practices (GMP) to ensure high purity and quality.

Analyse Des Réactions Chimiques

Types of Reactions

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH undergoes various chemical reactions, including:

Oxidation: Formation of the disulfide bridge between cysteine residues.

Reduction: Breaking of the disulfide bridge to yield free thiol groups.

Substitution: Modifications at specific amino acid residues to alter the peptide’s properties.

Common Reagents and Conditions

Oxidation: Typically performed using mild oxidizing agents such as iodine or air oxidation.

Reduction: Achieved using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Involves the use of specific reagents for the desired modification, such as acylation or alkylation agents.

Major Products Formed

Oxidation: Cyclic peptide with a disulfide bridge.

Reduction: Linear peptide with free thiol groups.

Substitution: Modified peptides with altered functional groups.

Applications De Recherche Scientifique

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH has a wide range of applications in scientific research:

Mécanisme D'action

The compound exerts its effects by specifically inhibiting matrix metalloproteinases MMP-2 and MMP-9 . These enzymes play a crucial role in the degradation of extracellular matrix proteins, which is essential for tissue remodeling and cancer cell invasion . By binding to the active site of these enzymes, H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH prevents their activity, thereby inhibiting tumor progression and metastasis .

Comparaison Avec Des Composés Similaires

Similar Compounds

CRRHWGFEFC: Another cyclic peptide targeting MMP-2 and MMP-9.

GACLRSGRGCGA: A control peptide with negligible inhibitory effect on MMP-9.

Uniqueness

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH is unique due to its specific sequence and the presence of a disulfide bridge, which confers stability and specificity in inhibiting MMP-2 and MMP-9 . Its ability to inhibit these enzymes with high specificity makes it a valuable tool in research and potential therapeutic applications .

Activité Biologique

H-Cys-Thr-Thr-His-Trp-Gly-Phe-Thr-Leu-Cys-OH, a cyclic peptide, has garnered significant attention in biomedical research due to its biological activity, particularly its role as an inhibitor of matrix metalloproteinases (MMPs). This article delves into its biological properties, mechanisms of action, and potential applications in medicine and research.

Overview of the Compound

- Chemical Name : this compound

- CAS Number : 244082-19-7

- Molecular Formula : C52H71N13O14S2

- Molecular Weight : 1166.33 g/mol

The primary biological activity of this compound is attributed to its ability to inhibit MMP-2 and MMP-9. These enzymes play crucial roles in extracellular matrix remodeling, which is vital in various physiological processes and pathological conditions, including cancer metastasis and tissue repair. The inhibition of these MMPs can lead to reduced tumor invasiveness and improved outcomes in cancer therapy .

Biological Activity

The biological activity of this compound has been characterized through various studies:

Inhibition of Matrix Metalloproteinases (MMPs)

- Target Enzymes : MMP-2 and MMP-9

- Implications : Inhibition may reduce cancer metastasis and improve tissue healing processes.

Case Studies and Research Findings

- Cancer Research : A study demonstrated that cyclic peptides similar to this compound effectively inhibited the migration of cancer cells by downregulating MMP expression. This suggests a potential therapeutic application in oncology .

- Therapeutic Applications : The compound has been explored for its potential in treating conditions associated with excessive MMP activity, such as arthritis and fibrosis. Research indicates that it can modulate inflammatory responses by inhibiting MMPs involved in tissue degradation .

Comparative Analysis with Similar Compounds

| Compound Name | Target Enzymes | Biological Activity |

|---|---|---|

| This compound | MMP-2, MMP-9 | Strong inhibitor |

| CRRHWGFEFC | MMP-2, MMP-9 | Moderate inhibitor |

| GACLRSGRGCGA | MMP-9 | Negligible inhibitory effect |

The unique sequence of this compound, along with the presence of a disulfide bridge, enhances its stability and specificity compared to other cyclic peptides .

Synthesis and Preparation Methods

The synthesis of this compound is typically achieved through solid-phase peptide synthesis (SPPS). This method allows for the controlled assembly of amino acids into a peptide chain, followed by the formation of disulfide bonds through oxidation processes. The compound's production adheres to good manufacturing practices (GMP) to ensure high purity for research applications .

Propriétés

IUPAC Name |

(4R,7S,10S,13S,19S,22S,25S,28S,31R)-31-amino-13-benzyl-10,25,28-tris[(1R)-1-hydroxyethyl]-22-(1H-imidazol-5-ylmethyl)-19-(1H-indol-3-ylmethyl)-7-(2-methylpropyl)-6,9,12,15,18,21,24,27,30-nonaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29-nonazacyclodotriacontane-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H71N13O14S2/c1-25(2)15-35-46(72)62-39(52(78)79)23-81-80-22-33(53)44(70)63-43(28(5)68)51(77)65-42(27(4)67)50(76)61-38(18-31-20-54-24-57-31)47(73)59-37(17-30-19-55-34-14-10-9-13-32(30)34)45(71)56-21-40(69)58-36(16-29-11-7-6-8-12-29)48(74)64-41(26(3)66)49(75)60-35/h6-14,19-20,24-28,33,35-39,41-43,55,66-68H,15-18,21-23,53H2,1-5H3,(H,54,57)(H,56,71)(H,58,69)(H,59,73)(H,60,75)(H,61,76)(H,62,72)(H,63,70)(H,64,74)(H,65,77)(H,78,79)/t26-,27-,28-,33+,35+,36+,37+,38+,39+,41+,42+,43+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAJDFZGRPZQVJN-JIYQNHPRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)C(C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)C(C)O)C(C)O)N)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N1)N)C(=O)O)CC(C)C)[C@@H](C)O)CC2=CC=CC=C2)CC3=CNC4=CC=CC=C43)CC5=CN=CN5)[C@@H](C)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C52H71N13O14S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1166.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.